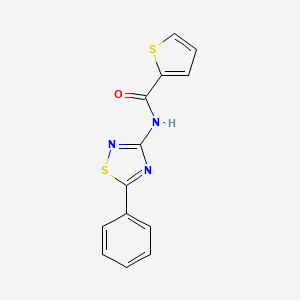

N-(5-phenyl-1,2,4-thiadiazol-3-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

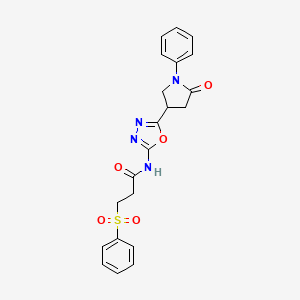

“N-(5-phenyl-1,2,4-thiadiazol-3-yl)thiophene-2-carboxamide” is a compound that contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . Consequently, these compounds exert a broad spectrum of biological activities .

Synthesis Analysis

The synthesis of thiadiazole-triazole analogs hybridized with thiophene is based on heterocyclization key compound 5-(2-chloroacetamido)-2-phenyl-N-(1,3,4-thiadiazol-2-yl)-2H-1,2,3-triazole-4-carboxamide in the presence of different thiocarbamoyl reagents .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

1,3,4-Thiadiazole derivatives have emerged as potential antitumor agents. These compounds are bioisosteres of pyrimidine, a key component in DNA. Consequently, they can disrupt processes related to DNA replication, inhibiting both bacterial and cancer cell replication. SMR000020531 and its derivatives fall into this category, showing significant therapeutic potential . Researchers have explored their cytotoxic properties, making them promising candidates for cancer treatment.

Inhibition of SHP1 Activity

Efficient methods for tracing and inhibiting the activity of SHP1 (a protein tyrosine phosphatase) in complex biological systems are crucial for disease diagnosis and treatment. SMR000020531 may play a role in this context, although further research is needed .

Anti-HIV, Antitubercular, and Antibacterial Properties

SMR000020531 derivatives, specifically N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amines, have been investigated for their anti-HIV, antitubercular, and antibacterial activities. These compounds were designed based on a hybrid pharmacophore approach, combining the triazole ring with the quinazoline moiety .

Cytotoxic Effects on Leukemia and Cervical Carcinoma Cells

In vitro studies have evaluated the cytotoxic effects of SMR000020531 derivatives on leukemia cell lines (including K562 CML, Jurkat, and MT-2) and HeLa human cervical carcinoma cells. These investigations provide insights into their potential therapeutic applications .

Biological Effects of Thiophene Derivatives

Thiophene-based analogs, including SMR000020531, have fascinated scientists due to their potential as biologically active compounds. These derivatives play a vital role in medicinal chemistry, contributing to the development of advanced therapeutic agents .

Other Therapeutic Activities

Apart from the mentioned fields, SMR000020531 derivatives have exhibited various therapeutic activities, such as antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, and anticonvulsant effects .

Eigenschaften

IUPAC Name |

N-(5-phenyl-1,2,4-thiadiazol-3-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3OS2/c17-11(10-7-4-8-18-10)14-13-15-12(19-16-13)9-5-2-1-3-6-9/h1-8H,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCAOMWMESCFAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-nitrophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2830191.png)

![6-ethyl-1,3-dimethyl-5-(pyridin-4-ylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2830195.png)